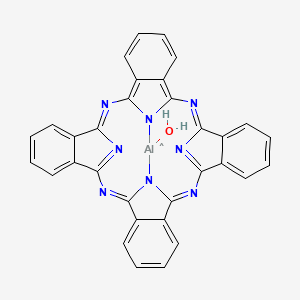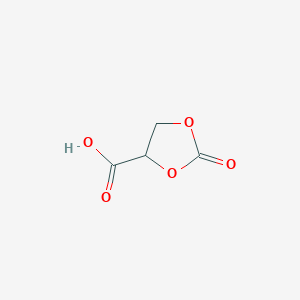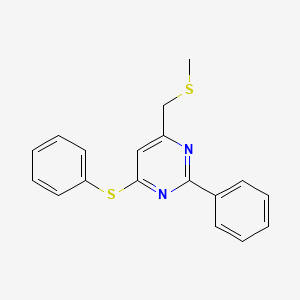
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, also known as IMB-115, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
Applications De Recherche Scientifique
Synthesis and Characterization
One area of application involves the synthesis and characterization of derivatives of this compound for potential pharmacological activities. For instance, Joshi (2015) explored the antimicrobial activities of new dihydropyridine derivatives derived from a similar compound, showcasing its relevance in developing agents with potential antimicrobial properties (Joshi, 2015). This indicates its role in synthesizing new compounds with potential therapeutic applications.
Anticancer and Anti-inflammatory Activities
The compound's derivatives have been evaluated for their anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their effectiveness as anticancer and anti-5-lipoxygenase agents, highlighting the compound's versatility in drug discovery processes for treating cancer and inflammation (Rahmouni et al., 2016).
Herbicidal Activity
Research by Duan et al. (2010) introduced thiadiazolopyrimidine derivatives bearing the compound's moiety, demonstrating moderate inhibitory activities against various plants. This suggests its potential use in developing new herbicides with enhanced selectivity and efficacy (Duan et al., 2010).
Analgesic and Antimicrobial Properties
Studies have also explored the analgesic, anti-inflammatory, and antimicrobial activities of isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs, indicating the chemical's role in creating compounds with multiple therapeutic properties (Chikkula & Sundararajan, 2017).
Antimicrobial and Antifungal Evaluation
Compounds synthesized from this chemical have been tested for antimicrobial and antifungal activities. For example, Chellakili and Sangeetha (2016) assessed the antimicrobial effectiveness of aminopyrimidine derivatives, contributing valuable insights into the development of new antimicrobial agents (Chellakili & Sangeetha, 2016).
Antiproliferative Agents
The potential of the compound and its derivatives as antiproliferative agents was investigated, with compounds showing significant activities against various cancer cell lines. This research demonstrates the compound's application in cancer therapy development, offering a foundation for future antiproliferative drugs (Kahriman et al., 2020).
Propriétés
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPXNBOEHJBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/no-structure.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)